molecular formula C16H23NO3 B13424299 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid

4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid

Cat. No.: B13424299
M. Wt: 277.36 g/mol
InChI Key: GQXHANPQZCYING-IUODEOHRSA-N
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Description

4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid is an organic compound with a complex structure that includes a piperidine ring, a benzoic acid moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy group and the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoic acid moiety produces benzyl alcohol.

Scientific Research Applications

4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound’s effects are mediated through pathways that involve modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxy group and a benzoic acid moiety

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid

InChI

InChI=1S/C16H23NO3/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20/h5-8,12,15,18H,2-4,9-11H2,1H3,(H,19,20)/t12-,15-/m1/s1

InChI Key

GQXHANPQZCYING-IUODEOHRSA-N

Isomeric SMILES

C[C@H](CN1CCCCC1)[C@H](C2=CC=C(C=C2)C(=O)O)O

Canonical SMILES

CC(CN1CCCCC1)C(C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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